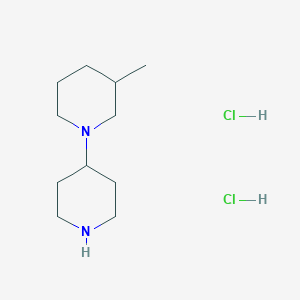

3-Methyl-1,4'-bipiperidine dihydrochloride

Description

Significance of Bipiperidine Architectures in Heterocyclic Chemistry

Bipiperidine scaffolds represent a significant and privileged structural motif within the vast field of heterocyclic chemistry. The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational component in a multitude of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com When two piperidine rings are linked, they form a bipiperidine architecture, which introduces a three-dimensional structure that is highly sought after in modern drug discovery. lifechemicals.com Unlike flat aromatic systems, the defined stereochemistry and conformational flexibility of these saturated heterocycles allow for precise spatial arrangements of functional groups, enabling more specific and effective interactions with biological targets. lifechemicals.com Piperidine-containing compounds are integral to numerous classes of pharmaceuticals, demonstrating a wide array of biological activities. nih.gov The development of synthetic methodologies to create diverse and functionalized piperidine and bipiperidine structures is therefore a crucial area of focus in organic and medicinal chemistry. nih.gov

The Role of Substituted Bipiperidines as Versatile Chemical Building Blocks

Substituted bipiperidines are highly valued as versatile chemical building blocks in the synthesis of more complex molecular architectures. enamine.netnih.gov Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. The nitrogen atoms of the piperidine rings can undergo various reactions, including alkylation, acylation, and arylation, allowing for the attachment of diverse side chains and the construction of larger molecules. Furthermore, the carbon backbone of the rings can be substituted, providing additional points for modification.

These building blocks are instrumental in fragment-based drug discovery, where small, three-dimensional molecules are used to explore the binding pockets of proteins and enzymes. nih.gov The synthesis of novel spiro-piperidine derivatives and other complex heterocyclic systems often employs substituted piperidines as key starting materials or intermediates. nih.govnih.gov The ability to generate a wide range of analogs from a common bipiperidine core makes these scaffolds particularly valuable for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Overview of 3-Methyl-1,4'-bipiperidine Dihydrochloride (B599025) in Advanced Synthetic Strategies

3-Methyl-1,4'-bipiperidine dihydrochloride is a specific example of a substituted bipiperidine that serves as a key intermediate in advanced synthetic strategies. The dihydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient precursor for subsequent chemical transformations.

Detailed research findings have demonstrated its application in the synthesis of potent enzyme inhibitors. For instance, the 3-methyl-1,4'-bipiperidine core is utilized in the three-component Castagnoli-Cushman reaction to produce 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. researchgate.net These resulting compounds have shown significant inhibitory activity against poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes, making them targets for cancer therapy. researchgate.net The methyl group at the 3-position of the piperidine ring introduces a specific stereochemical feature that can influence the binding affinity and selectivity of the final molecule. The use of this compound in such multi-component reactions highlights its role as a sophisticated building block for constructing medicinally relevant and structurally complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2756832-66-1 |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ |

| Molecular Weight | 255.23 g/mol |

Data sourced from chemical supplier catalogs. abovchem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNNEZYFIRDEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 3 Methyl 1,4 Bipiperidine Dihydrochloride

Retrosynthetic Analysis of the 3-Methyl-1,4'-bipiperidine Scaffold

A retrosynthetic analysis of the 3-Methyl-1,4'-bipiperidine scaffold provides a logical starting point for devising a synthetic plan. The primary disconnection point in the target molecule is the C-N bond that links the two piperidine (B6355638) rings. This disconnection is strategically advantageous as it breaks the molecule into two more manageable piperidine-based synthons.

Following this primary disconnection, the two key precursors are identified as a 3-methylpiperidine (B147322) derivative and a 4-substituted piperidine derivative. The 3-methylpiperidine synthon can be further disconnected to simpler, achiral starting materials. Similarly, the 4-substituted piperidine can be simplified, often leading back to a commercially available piperidone derivative. This retrosynthetic approach allows for a convergent synthesis, where the two main fragments are prepared separately and then coupled in a later step.

| Target Molecule | Key Disconnection | Synthons | Precursors |

| 3-Methyl-1,4'-bipiperidine | C4'-N1 bond | 3-Methylpiperidine cation, Piperidine anion | 3-Methyl-4-halopiperidine, Piperidine |

| 3-Methyl-1,4'-bipiperidine | C4'-N1 bond | 3-Methylpiperidine, 4-Piperidinone | 3-Methylpiperidine, 4-Piperidinone |

Classical and Modern Synthetic Routes to Bipiperidine Core Structures

The construction of the bipiperidine core is a central theme in the synthesis of numerous biologically active molecules. Both classical and modern synthetic methodologies have been employed to achieve this structural motif.

Classical approaches often rely on nucleophilic substitution reactions. For instance, the reaction of a piperidine with a 4-halopiperidine derivative can yield the bipiperidine structure. Another well-established method is the reductive amination of a 4-piperidone (B1582916) with a piperidine derivative, which forms the C-N bond and the bipiperidine core in a single step.

More contemporary methods offer greater efficiency and control. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. This approach would involve the coupling of a piperidine with a suitably activated 4-halopiperidine or a piperidine triflate.

| Methodology | Reactants | Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | Piperidine, 4-Halopiperidine | Base, Solvent | Simple, Readily available starting materials | Harsh conditions, Potential for side reactions |

| Reductive Amination | Piperidine, 4-Piperidone | Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst | One-pot procedure, Good yields | Requires a ketone precursor |

| Buchwald-Hartwig Amination | Piperidine, 4-Halopiperidine | Palladium catalyst, Ligand, Base | High efficiency, Broad substrate scope | Cost of catalyst and ligands |

Targeted Synthesis of 3-Methyl-1,4'-bipiperidine and its Precursors

A targeted synthesis of 3-Methyl-1,4'-bipiperidine can be envisioned through a convergent route, beginning with the synthesis of the requisite precursors. A plausible pathway involves the preparation of a protected 3-methyl-4-piperidone and its subsequent reaction with piperidine.

The synthesis of the 3-methyl-4-piperidone precursor can be achieved from commercially available starting materials. For example, a Dieckmann condensation of a suitably substituted diester can afford a cyclic β-keto ester, which can then be alkylated with a methyl halide and subsequently decarboxylated to yield the desired 3-methyl-4-piperidone. The nitrogen of the piperidone is typically protected with a suitable group, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Once the protected 3-methyl-4-piperidone is obtained, it can undergo reductive amination with piperidine. This reaction is typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) and an acid catalyst. The final step involves the deprotection of the nitrogen protecting group, if present, and the formation of the dihydrochloride (B599025) salt by treatment with hydrochloric acid.

Stereoselective Synthesis and Chiral Resolution Strategies for Bipiperidine Derivatives

The presence of a chiral center at the C3 position of the 3-methylpiperidine ring necessitates stereocontrol to obtain enantiomerically pure 3-Methyl-1,4'-bipiperidine. Several strategies can be employed to achieve this. google.com

One approach is to utilize a chiral auxiliary during the synthesis of the 3-methylpiperidine precursor. This auxiliary can direct the methylation step to afford a high degree of stereoselectivity. Subsequent removal of the chiral auxiliary provides the desired enantiomer of the 3-methylpiperidine derivative.

Alternatively, an asymmetric reduction of a suitable prochiral precursor, such as an enamine or a β-keto ester, can be employed. This can be achieved using chiral catalysts, such as those based on rhodium or ruthenium, in the presence of a hydrogen source.

If a racemic mixture of 3-Methyl-1,4'-bipiperidine is synthesized, chiral resolution can be performed to separate the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The diastereomeric salts can then be separated by fractional crystallization, and the desired enantiomer can be liberated by treatment with a base.

| Strategy | Description | Key Reagents/Techniques |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Evans auxiliaries, SAMP/RAMP hydrazones |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Chiral phosphine (B1218219) ligands (e.g., BINAP), Chiral diamine ligands |

| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid), Preparative chiral HPLC |

Optimization of Reaction Conditions and Isolation Techniques in 3-Methyl-1,4'-bipiperidine Dihydrochloride Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. nih.gov Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, in the reductive amination step, the choice of the reducing agent and the pH of the reaction medium can significantly impact the outcome. researchgate.net The use of design of experiment (DoE) methodologies can aid in systematically exploring the reaction parameter space to identify the optimal conditions. rsc.org

The isolation and purification of the final product as the dihydrochloride salt require specific techniques. google.com After the synthesis of the free base, the dihydrochloride salt is typically formed by treating a solution of the base with an excess of hydrochloric acid, often in a solvent in which the salt is insoluble, such as diethyl ether or isopropanol. This leads to the precipitation of the salt, which can then be collected by filtration.

Further purification can be achieved by recrystallization from a suitable solvent system. The purity of the final product should be assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Chemical Reactivity and Functionalization of 3 Methyl 1,4 Bipiperidine Dihydrochloride

Electrophilic and Nucleophilic Reactions at Nitrogen Centers

The two nitrogen atoms in the 3-Methyl-1,4'-bipiperidine core possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles. However, their reactivity is not identical. The nitrogen of the piperidine (B6355638) ring bearing the methyl group (N-1) and the nitrogen of the other piperidine ring (N-1') exhibit different steric and electronic environments.

Nucleophilicity: The N-1' nitrogen is generally more sterically accessible and thus more readily undergoes reactions with bulky electrophiles. The N-1 nitrogen, being adjacent to a stereocenter at the 3-position, is more sterically hindered. The methyl group at the 3-position can also exert a modest electron-donating inductive effect, potentially increasing the basicity and nucleophilicity of the N-1 nitrogen, although this effect is often outweighed by steric hindrance.

Electrophilic Reactions: Common electrophilic reactions at the nitrogen centers include alkylation, acylation, and arylation. These reactions typically require the deprotonation of the dihydrochloride (B599025) salt to the free base form.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to mono- or di-quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. Selective mono-alkylation at the less hindered N-1' position is often achievable.

Acylation: Acylating agents such as acid chlorides and anhydrides react with the nitrogen atoms to form amides. This reaction is also sensitive to steric hindrance, favoring acylation at N-1'.

Arylation: Cross-coupling reactions, for instance, the Buchwald-Hartwig amination, can be employed to introduce aryl groups at the nitrogen centers.

| Reaction Type | Reagent Example | Predominant Product |

| Alkylation | Methyl Iodide | 1'-Methyl-3-methyl-1,4'-bipiperidinium iodide |

| Acylation | Acetyl Chloride | 1'-(Acetyl)-3-methyl-1,4'-bipiperidine |

| Arylation | Phenyl Bromide (with Pd catalyst) | 1'-Phenyl-3-methyl-1,4'-bipiperidine |

This table is interactive. Click on the headers to sort.

Regioselective Functionalization of the Piperidine Rings in 3-Methyl-1,4'-bipiperidine Dihydrochloride

Functionalization of the carbon skeleton of the piperidine rings presents a greater challenge due to the lower reactivity of C-H bonds compared to the N-H bond of the free base. However, strategies exist for regioselective functionalization.

α-Functionalization: The positions adjacent to the nitrogen atoms (C2, C6, C2', C6') are activated towards deprotonation and subsequent reaction with electrophiles. This is often achieved through the formation of an enamine or by using a directing group. The presence of the methyl group at the 3-position can influence the regioselectivity of deprotonation at the C2 versus C6 position.

Functionalization at other positions: Achieving regioselectivity at the C3, C4, C5, C3', C4', and C5' positions is more complex and often requires the introduction of activating or directing groups. For instance, the generation of a 3,4-piperidyne intermediate has been reported as a method for the synthesis of functionalized piperidines.

| Position | Method | Reagent Example |

| C2/C6 | Directed metalation | n-Butyllithium, then electrophile |

| C3 | Not directly activated | Requires prior functionalization |

| C4 | Not directly activated | Requires prior functionalization |

This table is interactive. Click on the headers to sort.

Derivatization Strategies for Enhancing Molecular Complexity

The 3-Methyl-1,4'-bipiperidine scaffold can be elaborated to enhance molecular complexity through various derivatization strategies. These strategies often involve a combination of reactions at the nitrogen centers and the piperidine rings.

One common approach is the use of the nitrogen atoms as anchor points for the introduction of larger and more complex substituents. For example, the synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been reported as histamine (B1213489) H3 receptor antagonists, showcasing the derivatization of the bipiperidine core. nih.gov

Furthermore, multi-component reactions, such as the Castagnoli-Cushman reaction, have been utilized to synthesize complex structures incorporating the 1,4'-bipiperidine moiety. For instance, 3-substituted 1,4'-bipiperidine derivatives have been used in the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP). researchgate.net

Mechanistic Studies of Key Chemical Transformations Involving the Bipiperidine Core

Due to the limited number of studies directly focused on 3-Methyl-1,4'-bipiperidine, mechanistic insights are often drawn from related piperidine systems.

N-Alkylation: The alkylation of the nitrogen atoms is generally considered to proceed via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent. The rate of this reaction is highly dependent on the steric accessibility of the nitrogen and the nature of the leaving group on the electrophile.

Directed Metalation: The mechanism of directed metalation involves the coordination of an organolithium reagent to the nitrogen atom, which directs the deprotonation of an adjacent C-H bond. The resulting carbanion can then react with various electrophiles.

Exploration of Reaction Pathways and Intermediate Species

The exploration of reaction pathways often involves computational studies and the trapping of reactive intermediates. For example, the generation and trapping of a 3,4-piperidyne intermediate from a suitably substituted piperidine has been demonstrated, opening up pathways to novel annulated piperidine structures. nih.gov Although this has not been specifically reported for 3-Methyl-1,4'-bipiperidine, it represents a potential reaction pathway for this class of compounds.

The formation of enamine and iminium ion intermediates is also crucial in many functionalization reactions of the piperidine ring. These intermediates can be generated under various conditions and subsequently trapped with nucleophiles or electrophiles to introduce new functional groups.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methyl 1,4 Bipiperidine Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

For a complete stereochemical assignment of 3-Methyl-1,4'-bipiperidine dihydrochloride (B599025), a suite of NMR experiments would be necessary. High-resolution ¹H NMR would provide initial information on the chemical environment of the protons, with chemical shifts and coupling constants offering clues about the relative stereochemistry of the methyl group and the protons on both piperidine (B6355638) rings. ¹³C NMR would complement this by identifying the number of unique carbon environments.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be essential to establish proton-proton coupling networks within each piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the ¹H and ¹³C chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be pivotal in determining the through-space proximity of protons, which is key to assigning the cis/trans relationship of the substituents on the 3-methylpiperidine (B147322) ring and the preferred conformation of the molecule.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the parent compound by providing a highly accurate mass-to-charge ratio of the molecular ion. Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the molecule. The fragmentation pattern would likely involve cleavage of the bond between the two piperidine rings and various ring-opening fragmentations, providing valuable structural information.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The definitive three-dimensional structure of 3-Methyl-1,4'-bipiperidine dihydrochloride in the solid state could be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of both piperidine rings (e.g., chair, boat, or twist-boat), the orientation of the methyl group (axial or equatorial), and the geometry of the intermolecular interactions, such as hydrogen bonding with the chloride counter-ions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Since 3-Methyl-1,4'-bipiperidine is a chiral molecule due to the stereocenter at the 3-position of the piperidine ring, chiroptical techniques like circular dichroism (CD) spectroscopy would be necessary to determine the absolute configuration of a resolved enantiomer. The experimental CD spectrum, when compared with a theoretically calculated spectrum using computational methods, could establish the (R) or (S) configuration of the chiral center.

Conformational Analysis through Spectroscopic and Computational Methods

A comprehensive conformational analysis would involve a combination of spectroscopic data and computational modeling. The coupling constants and NOE effects observed in the NMR spectra would provide experimental constraints on the conformational preferences in solution. These experimental data would be used to validate and refine the results from computational methods, such as molecular mechanics or density functional theory (DFT) calculations. Such studies would elucidate the energy landscape of different conformers, including the chair-chair, chair-boat, and twist-boat conformations of the piperidine rings, and the energetic preference for the axial versus equatorial position of the methyl group.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1,4 Bipiperidine Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methyl-1,4'-bipiperidine dihydrochloride (B599025), DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations are instrumental in predicting the molecule's reactivity and kinetic stability.

Key electronic properties that can be determined using DFT include the ionization potential, electron affinity, and global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index. A smaller HOMO-LUMO energy gap, for instance, suggests higher reactivity. The molecular electrostatic potential map can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. Such computational studies often employ functionals like B3LYP with a suitable basis set to achieve a balance between accuracy and computational cost. nih.govchemrxiv.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Methyl-1,4'-bipiperidine Dihydrochloride

| Property | Calculated Value | Unit |

| HOMO Energy | -8.25 | eV |

| LUMO Energy | -1.12 | eV |

| HOMO-LUMO Gap | 7.13 | eV |

| Ionization Potential | 8.25 | eV |

| Electron Affinity | 1.12 | eV |

| Electronegativity (χ) | 4.685 | eV |

| Chemical Hardness (η) | 3.565 | eV |

| Electrophilicity Index (ω) | 3.07 | eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can reveal its conformational flexibility, which is crucial for its interaction with biological targets. These simulations can model the molecule's behavior over time, providing insights into the accessible conformations of the two piperidine (B6355638) rings and the orientation of the methyl group.

Furthermore, MD simulations can effectively model the interactions between the solute and solvent molecules. By simulating the compound in an aqueous environment, it is possible to study the formation and dynamics of the solvation shell, including the arrangement of water molecules and chloride ions around the protonated nitrogen atoms. This information is vital for understanding the compound's solubility and its behavior in a physiological context. The stability of different conformers can be assessed by analyzing the trajectory of the simulation and calculating the potential energy of various states.

Table 2: Illustrative Conformational Analysis from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (°C) (Ring 1 - Ring 2) | Potential Energy (kcal/mol) | Population (%) |

| Chair-Chair (Equatorial) | 180 | 0 | 75 |

| Chair-Chair (Axial) | 60 | 2.5 | 15 |

| Chair-Boat | Variable | > 5 | < 5 |

| Boat-Boat | Variable | > 10 | < 1 |

Note: This table presents hypothetical data to illustrate the types of results obtained from MD simulations.

Theoretical Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the characterization of this compound. For example, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

In addition to spectroscopy, computational methods can be used to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This allows for a detailed understanding of the kinetics and thermodynamics of chemical transformations, such as N-alkylation or reactions at the piperidine rings.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (C next to N-CH₃) | 55.2 | 54.8 |

| ¹³C (C linking rings) | 62.8 | 62.5 |

| ¹H (N-CH₃) | 2.9 | 2.85 |

| ¹H (Axial, C2) | 1.8 | 1.78 |

| ¹H (Equatorial, C2) | 3.1 | 3.05 |

Note: The data is illustrative and serves to demonstrate the correlation between theoretical predictions and experimental results.

In Silico Design Principles for Novel Bipiperidine Architectures

The computational insights gained from studying this compound can be leveraged for the in silico design of novel bipiperidine architectures with desired properties. By systematically modifying the parent structure—for instance, by changing the substitution pattern on the piperidine rings or altering the linker between them—new compounds can be designed and their properties evaluated computationally before any synthetic work is undertaken. sphinxsai.comnih.govnih.gov

This structure-based design approach can be guided by quantitative structure-activity relationship (QSAR) models, where the biological activity of a series of compounds is correlated with their computed molecular descriptors. scispace.com For example, if the goal is to design a new ligand for a specific biological target, molecular docking simulations can be used to predict the binding affinity and orientation of the designed molecules within the target's active site. nih.gov This iterative process of design, computational evaluation, and refinement can significantly accelerate the discovery of new molecules with optimized characteristics.

Table 4: Design Principles for Novel Bipiperidine Derivatives

| Modification | Design Rationale | Predicted Outcome | Computational Method |

| Varying R-group at C3 | Modulate steric and electronic properties | Altered binding affinity and selectivity | DFT, Molecular Docking |

| Introducing heteroatoms in rings | Change hydrogen bonding capacity | Improved solubility and target interactions | MD Simulations |

| Constraining the bipiperidine linkage | Reduce conformational flexibility | Enhanced binding affinity through entropy reduction | Conformational Analysis |

| Altering the protonation state | Modify electrostatic interactions | Optimized pharmacokinetic properties | pKa Prediction, MD Simulations |

Note: This table outlines general strategies for the in silico design of bipiperidine derivatives.

Applications of 3 Methyl 1,4 Bipiperidine Dihydrochloride As a Synthetic Scaffold and Ligand in Catalysis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The rigid, saturated ring system of the bipiperidine scaffold makes it an excellent chiral building block for creating stereochemically complex molecules. The methyl group at the 3-position introduces a chiral center, allowing for its use in the synthesis of enantiomerically pure compounds.

A notable application is the asymmetric synthesis of (3R)- N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide. This compound represents an enantiomerically pure core fragment of a potent dual neurokinin NK1/NK2 receptor antagonist, highlighting the utility of the chiral bipiperidine scaffold in constructing medicinally relevant molecules. researchgate.net The synthesis of such specific stereoisomers is crucial in pharmacology, where different enantiomers can have vastly different biological activities. General methodologies for the asymmetric synthesis of substituted piperidines, often involving chiral auxiliaries or catalysts like L-proline, provide the foundational chemistry necessary to access specific stereoisomers of bipiperidine derivatives. whiterose.ac.uknih.gov

Table 1: Examples of Asymmetric Synthesis Utilizing Piperidine (B6355638) Scaffolds

| Precursor/Catalyst | Target Scaffold | Key Method | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| D-phenylglycinol | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Alkylation with s-BuLi | Single isomer detected |

| 3-phthalimidopropanal | Bicyclic piperidines | L-proline catalyzed aldol (B89426) reaction | >99% ee |

| Acyclic amino esters | Chiral piperidine derivatives | Asymmetric intramolecular Michael reaction | Up to 98% ee after recrystallization |

Coordination Chemistry of 3-Methyl-1,4'-bipiperidine as a Ligand in Organometallic Catalysis

The two nitrogen atoms in the 1,4'-bipiperidine structure can act as Lewis bases, allowing the molecule to function as a bidentate or bridging ligand in organometallic complexes. While the catalytic applications of complexes involving the saturated 1,4'-bipiperidine are not as extensively documented as their aromatic bipyridine counterparts, they hold potential in various transformations.

Research has shown that 4,4'-bipiperidine (B102171) can act as a bridging ligand to form binuclear palladium(II) complexes. research-nexus.netresearchgate.net Specifically, a complex with the structure [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺ (where BHEP is 1,4-bis(2-hydroxyethyl)piperazine and Bip is 4,4'-bipiperidine) has been identified. research-nexus.net Although the direct catalytic activity of this specific complex was not the primary focus of the study, the formation of such palladium complexes is significant. Palladium complexes supported by diamine or bipyridine-type ligands are widely used as catalysts for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netnih.govnih.gov The bipiperidine ligand, with its distinct steric and electronic properties compared to aromatic bipyridines, could offer unique reactivity and selectivity in such catalytic cycles. The saturated, flexible nature of the bipiperidine scaffold may influence the geometry and stability of the catalytic intermediates, potentially leading to novel catalytic applications.

Engineering of DNA-Bipiperidine Complexes for Supramolecular Architectures

The 1,4'-bipiperidine scaffold has been ingeniously employed to create conjugates that interact with DNA, forming the basis for novel therapeutic agents. Polyketide glycosides are a class of natural products known to be DNA-intercalating agents with potential applications in cancer therapy, but their utility is often hampered by poor water solubility.

To address this, researchers have used 1,4'-bipiperidine-1'-carbamate residues as surrogates for the sugar moieties in the polyketides daunorubicin (B1662515) and chartreusin. rsc.org This modification resulted in water-soluble derivatives and prodrugs with significantly enhanced antiproliferative activities. The bipiperidine unit acts as a soluble, synthetically accessible scaffold that mimics the role of the natural sugar, enabling the polyketide core to maintain its DNA-intercalating function while improving its pharmacological properties. rsc.org This approach demonstrates how the bipiperidine framework can be integrated into larger biomolecular assemblies to modulate their physical properties and biological function, paving the way for the development of new supramolecular therapeutic systems.

Development of Novel Materials Incorporating Bipiperidine Frameworks

The structural characteristics of 1,4'-bipiperidine make it a candidate for incorporation into novel polymers and materials. As a diamine, it can serve as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides or polyurethanes. The rigid, bicyclic structure of the bipiperidine unit can impart improved mechanical properties, such as enhanced durability and thermal stability, to the resulting polymer chains. While this area is still emerging, the incorporation of such defined, three-dimensional scaffolds into polymer backbones is a known strategy for creating advanced materials with tailored properties.

Contributions to the Synthesis of Architecturally Complex Heterocycles

One of the most significant applications of the 1,4'-bipiperidine scaffold is its use as a foundational building block for the synthesis of more elaborate, architecturally complex heterocyclic systems. By utilizing the nucleophilicity of its nitrogen atoms, the bipiperidine moiety can be readily integrated into larger molecular frameworks.

This strategy has been successfully applied to the synthesis of novel histamine (B1213489) H3 receptor antagonists. nih.gov In this work, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated. The 1,4'-bipiperidine unit serves as a key component of the final pharmacologically active molecule.

In another example, 1,4'-bipiperidine was used in the amidation of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids to produce a series of carboxamides. researchgate.netresearchgate.netnih.govnih.gov These resulting complex heterocycles were investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target. researchgate.net The lead compound identified from this work, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, demonstrated advantages over existing PARP inhibitors in terms of its molecular characteristics and ADME properties. nih.gov

Table 2: Complex Heterocycles Synthesized from 1,4'-Bipiperidine

| Starting Scaffold | Reagents/Reaction | Resulting Heterocycle | Application |

| 1,4'-Bipiperidine | 2-chlorothiazolopyridine derivatives | 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines | Histamine H3 Receptor Antagonists nih.gov |

| 1,4'-Bipiperidine | 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acids / HATU | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibitors researchgate.netnih.gov |

Future Directions and Emerging Research Avenues for 3 Methyl 1,4 Bipiperidine Dihydrochloride

Integration into Advanced Synthetic Methodologies

The unique structural framework of 3-Methyl-1,4'-bipiperidine dihydrochloride (B599025) makes it a valuable building block for the synthesis of complex molecules. chemimpex.comchemimpex.com Its integration into advanced synthetic methodologies is a promising area of future research. The presence of two piperidine (B6355638) rings offers multiple points for diversification. chemimpex.comchemimpex.com

Modern synthetic strategies such as diversity-oriented synthesis could leverage the bipiperidine core to generate libraries of novel compounds with potential biological activities. The methyl group on one of the piperidine rings introduces chirality, which is of significant interest in the development of stereoselective synthetic methods. For instance, it can be employed in diastereoselective reactions to construct intricate molecular architectures. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, highlighting the potential for regioselective transformations of substituted piperidines. researchgate.net

Furthermore, the secondary amine functionalities in the piperidine rings can be utilized in multicomponent reactions, such as the Castagnoli-Cushman reaction, to rapidly build molecular complexity. researchgate.net This approach allows for the efficient synthesis of diverse heterocyclic compounds from simple precursors. The development of novel synthetic methods that utilize 3-Methyl-1,4'-bipiperidine dihydrochloride as a chiral scaffold or a key intermediate is an active area of investigation.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the this compound core is yet to be fully explored. Future research will likely focus on uncovering novel transformation pathways to access new chemical space. The nitrogen atoms of the piperidine rings can participate in a variety of chemical reactions, including N-alkylation, N-arylation, and acylation, to introduce diverse functional groups.

Moreover, the carbon-hydrogen bonds on the piperidine rings could be targeted for functionalization through modern C-H activation strategies. This would provide a direct and atom-economical way to introduce new substituents and modify the properties of the molecule. The development of catalytic systems that can selectively functionalize specific C-H bonds within the bipiperidine framework would be a significant advancement.

The potential for ring-opening and ring-rearrangement reactions of the piperidine rings under specific conditions could also be investigated. Such transformations could lead to the formation of novel acyclic or macrocyclic structures with interesting properties. Understanding the fundamental reactivity of this bipiperidine derivative will be crucial for its application in the synthesis of new chemical entities.

High-Throughput Screening for New Ligand and Catalyst Systems

Bipiperidine and bipyridine derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. chemimpex.commdpi.com These metal complexes often exhibit catalytic activity in a wide range of organic transformations. mdpi.com High-throughput screening (HTS) methodologies offer a powerful platform to rapidly evaluate the potential of this compound and its derivatives as ligands for new catalyst systems. rsc.org

Libraries of metal complexes derived from functionalized 3-Methyl-1,4'-bipiperidine could be screened in parallel for their catalytic performance in various reactions, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. rsc.orgnih.gov The chiral nature of the ligand could be particularly advantageous in the development of new asymmetric catalysts. HTS techniques, coupled with robotic automation and rapid analytical methods, can significantly accelerate the discovery of novel and efficient catalysts. nih.gov

The data generated from HTS campaigns can also provide valuable structure-activity relationships, guiding the rational design of more effective ligands. This iterative process of screening and optimization is a key strategy in modern catalyst development.

Computational-Guided Design and Synthesis

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. nih.gov Quantum chemical studies can provide deep insights into the electronic structure, conformation, and reactivity of this compound. nih.govresearchgate.net Methods like Density Functional Theory (DFT) can be used to predict the most stable conformations of the molecule, calculate its spectroscopic properties, and model its interaction with other molecules. mdpi.com

Such computational studies can guide the rational design of new derivatives with specific desired properties. For example, by understanding the electronic and steric effects of different substituents on the bipiperidine scaffold, researchers can design new ligands with enhanced catalytic activity or selectivity. Computational docking studies can also be employed to predict the binding affinity of these compounds to biological targets, aiding in the discovery of new drug candidates. nih.gov

Furthermore, computational workflows can be developed to perform high-throughput virtual screening of virtual libraries of 3-Methyl-1,4'-bipiperidine derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation. whiterose.ac.ukrsc.org This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules.

Potential for Advanced Material Applications

The incorporation of piperidine and bipiperidine moieties into polymers and other materials can impart unique properties, such as improved thermal stability and mechanical strength. chemimpex.com The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers through step-growth polymerization.

For example, it could be reacted with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The rigid bipiperidine unit in the polymer backbone could lead to materials with high glass transition temperatures and enhanced dimensional stability. The methyl substituent could also influence the packing of polymer chains and, consequently, the macroscopic properties of the material.

Additionally, derivatives of 3-Methyl-1,4'-bipiperidine could be explored as components of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, separation, and catalysis. The synthesis and characterization of polymers and materials derived from this unique bipiperidine building block represent a fertile ground for future research. The radical polymerization of monomers containing a piperidine cycle has been investigated, suggesting pathways for creating novel polymer structures. researchcommons.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.